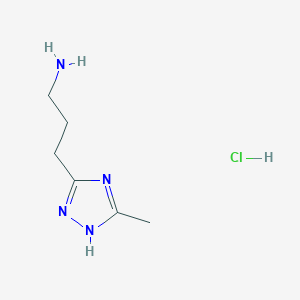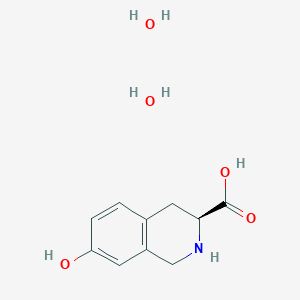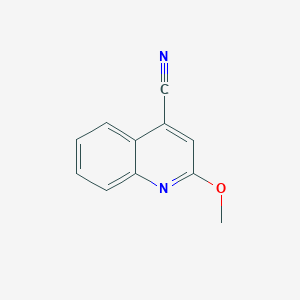
4-(Methylamino)piperidine-4-carbonitrile
Descripción general
Descripción
4-(Methylamino)piperidine-4-carbonitrile is a compound with the CAS Number: 1251212-32-4 . It has a molecular weight of 139.2 and its IUPAC name is 4-(methylamino)-4-piperidinecarbonitrile .
Molecular Structure Analysis
The InChI code for 4-(Methylamino)piperidine-4-carbonitrile is 1S/C7H13N3/c1-9-7(6-8)2-4-10-5-3-7/h9-10H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-(Methylamino)piperidine-4-carbonitrile is an oil at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
4-(Methylamino)piperidine-4-carbonitrile plays a significant role in the synthesis of various heterocyclic compounds. For example, it is used in the one-pot synthesis of 2-aminopyrimidinones and their self-assembly, as demonstrated by Bararjanian et al. (2010) in their study of the three-component reaction of benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate (Bararjanian, Balalaie, Rominger, & Barouti, 2010). This synthesis process is crucial for creating compounds with potential applications in various fields, including pharmaceuticals and materials science.
Antimicrobial and Anticancer Activity
Recent studies have shown that derivatives of 4-(Methylamino)piperidine-4-carbonitrile exhibit antimicrobial and anticancer properties. Bhat and Begum (2021) synthesized pyrimidine carbonitrile derivatives and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains (Bhat & Begum, 2021). Additionally, Hadiyal et al. (2020) reported the synthesis of polysubstituted 4H-pyran derivatives with significant anticancer activity against different human cancer cell lines (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).
Molecular Docking and Drug Design
The use of 4-(Methylamino)piperidine-4-carbonitrile derivatives in molecular docking and drug design is another crucial application. El-Agrody et al. (2021) synthesized a compound using this derivative and performed molecular docking studies to understand its interaction with DNA methyltransferase 1, indicating its potential in drug development (El Gaafary et al., 2021).
Chemical Synthesis and Characterization
In the field of chemical synthesis and characterization, 4-(Methylamino)piperidine-4-carbonitrile is used to create a variety of novel compounds. Svoboda and Paleček (1995) utilized it for preparing compounds like 1-azabicyclo[2.2.2]octane-4-carbonitrile and 1-azabicyclo[3.2.2]nonane-5-carbonitrile, highlighting its versatility in organic synthesis (Svoboda & Paleček, 1995).
Propiedades
IUPAC Name |
4-(methylamino)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-9-7(6-8)2-4-10-5-3-7/h9-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYJNBBSYXERPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCNCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)piperidine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)

![3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426304.png)



![4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine](/img/structure/B1426310.png)

![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)

![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)